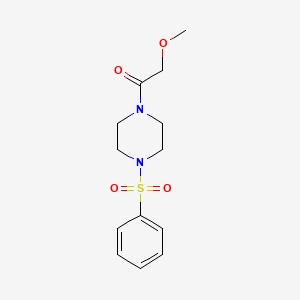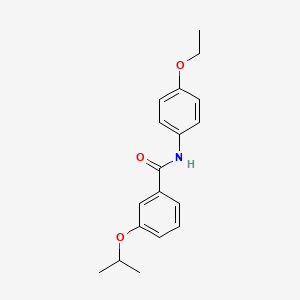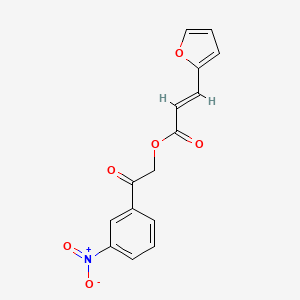
1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxyacetyl)-4-(phenylsulfonyl)piperazine, also known as MAPS, is a chemical compound that has been studied for its potential use in scientific research. MAPS belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a promising target for the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase neurogenesis in the hippocampus, which may play a role in its antidepressant effects.
実験室実験の利点と制限
One of the main advantages of using 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the receptor's function and pharmacology. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine. One area of research that is currently being explored is its potential use as a therapeutic agent for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of this compound in humans.
Another area of research that is of interest is the development of new compounds based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its high affinity for the serotonin 5-HT1A receptor makes it a useful tool for studying the receptor's function and pharmacology. This compound has also shown potential as a therapeutic agent for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
合成法
The synthesis of 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-(phenylsulfonyl)piperazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the serotonin 5-HT1A receptor. This compound has been shown to bind to this receptor with high affinity, making it a useful tool for studying the receptor's function and pharmacology.
Another area of research where this compound has shown promise is in the treatment of depression and anxiety disorders. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions.
特性
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-11-13(16)14-7-9-15(10-8-14)20(17,18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHXUCOWKXUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)

![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)